Theophylline, 8-(2-hydroxyethylamino)-

Description

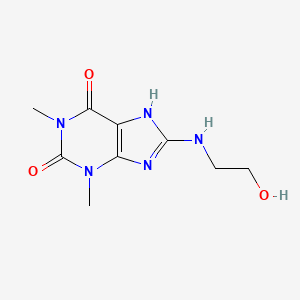

Structure

3D Structure

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-13-6-5(7(16)14(2)9(13)17)11-8(12-6)10-3-4-15/h15H,3-4H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFKMHMADVNVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227347 | |

| Record name | Theophylline, 8-(2-hydroxyethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7654-01-5 | |

| Record name | Theophylline, 8-(2-hydroxyethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline, 8-(2-hydroxyethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Theophylline and Its 8 Substituted Analogues: Preclinical Investigations

Mechanisms of Phosphodiesterase Isozyme Inhibition

Theophylline (B1681296) is known to be a non-selective inhibitor of phosphodiesterase (PDE) isozymes, which are crucial enzymes in the regulation of intracellular signaling pathways.

Differential Inhibition Profiles of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4)

Table 1: General Effects of PDE3 and PDE4 Inhibition

| PDE Isozyme | Primary Location | Effect of Inhibition |

|---|---|---|

| PDE3 | Airway Smooth Muscle | Bronchodilation |

| PDE4 | Inflammatory Cells | Anti-inflammatory effects |

Impact on Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Concentrations and Downstream Signaling Cascades

By inhibiting PDE enzymes, theophylline and its analogues prevent the breakdown of intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.gov The resulting increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. nih.gov This signaling cascade leads to a range of cellular responses, including smooth muscle relaxation and suppression of inflammatory cell activity. nih.govnih.gov Preclinical investigations have shown that theophylline can significantly increase intracellular cAMP concentrations in various cell types. nih.gov For instance, in bovine tracheal smooth muscle cells, theophylline has been shown to increase cAMP levels in a concentration-dependent manner. nih.gov While direct studies on Theophylline, 8-(2-hydroxyethylamino)- are scarce, it is hypothesized that as an 8-substituted theophylline analogue, it would also lead to an elevation of intracellular cAMP, thereby influencing downstream signaling pathways.

Adenosine Receptor Antagonism and Ligand Binding Dynamics

Another well-established mechanism of action for theophylline and its derivatives is the antagonism of adenosine receptors.

Competitive Antagonism at Adenosine Receptor Subtypes (A1, A2a, A2b)

Theophylline acts as a non-selective competitive antagonist at adenosine receptor subtypes, including A1, A2a, and A2b. nih.gov Adenosine, an endogenous nucleoside, plays a role in various physiological processes, including bronchoconstriction and inflammation. By blocking these receptors, theophylline can counteract the effects of adenosine. Preclinical studies have characterized the binding affinities of theophylline for these receptor subtypes. While specific binding data for Theophylline, 8-(2-hydroxyethylamino)- is not extensively documented, research on other 8-substituted xanthines indicates that modifications at this position are crucial for determining the affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov

Receptor Subtype Selectivity in 8-Substituted Xanthine (B1682287) Analogues

The introduction of various substituents at the 8-position of the xanthine scaffold has been a key strategy in the development of selective adenosine receptor antagonists. nih.govnih.gov Preclinical research has shown that the size, lipophilicity, and chemical nature of the 8-substituent can significantly influence the binding affinity and selectivity for A1, A2a, and A2b receptors. nih.govnih.gov For example, 8-cycloalkyl and 8-aryl groups have been shown to confer high potency and, in some cases, receptor subtype selectivity. nih.gov Although detailed preclinical investigations into the receptor subtype selectivity of Theophylline, 8-(2-hydroxyethylamino)- are not widely published, the presence of the 2-hydroxyethylamino group at the 8-position suggests a potential for altered selectivity compared to the parent theophylline molecule. Further ligand binding studies are required to fully characterize its profile.

Table 2: Adenosine Receptor Subtypes and General Functions

| Receptor Subtype | General Function in Airways |

|---|---|

| A1 | Involved in bronchoconstriction |

| A2a | Mediates anti-inflammatory effects |

| A2b | Implicated in bronchoconstriction and inflammation |

Histone Deacetylase (HDAC) Activation and Epigenetic Modulation

More recent preclinical investigations have uncovered a novel mechanism of action for theophylline involving the activation of histone deacetylases (HDACs), suggesting a role in epigenetic modulation. nih.gov

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Preclinical studies have demonstrated that theophylline can enhance the activity of certain HDAC isoforms, particularly HDAC2. nih.govresearchgate.net This activation of HDACs is thought to contribute to the anti-inflammatory effects of theophylline by suppressing the expression of pro-inflammatory genes. nih.gov This mechanism is particularly relevant in inflammatory lung diseases where HDAC activity may be reduced. nih.gov While the direct effects of Theophylline, 8-(2-hydroxyethylamino)- on HDAC activation have not been specifically reported, it is plausible that as a theophylline analogue, it may share this property. However, dedicated preclinical studies are necessary to confirm and characterize the extent of HDAC activation and subsequent epigenetic modulation by this specific compound. Research has shown that theophylline can increase HDAC activity in a concentration-dependent manner in cell lines such as the human lung epithelium-like A549 cells. nih.gov

Induction of Histone Deacetylase 2 (HDAC2) Activity

Preclinical research has identified the induction of Histone Deacetylase 2 (HDAC2) activity as a key anti-inflammatory mechanism of theophylline. nih.govnih.gov Corticosteroids, a cornerstone of anti-inflammatory therapy in respiratory diseases, function in part by recruiting HDACs to the sites of active inflammatory gene transcription, which reverses histone acetylation and suppresses these genes. nih.gov Theophylline has been shown, both in vitro and in vivo, to enhance HDAC activity in epithelial cells and macrophages at low, therapeutically relevant concentrations. nih.govnih.gov This effect is not linked to phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, the mechanisms responsible for theophylline's bronchodilator and side effects, respectively. nih.gov

The activation of HDAC by theophylline appears to be a direct enzymatic enhancement. nih.gov Studies using alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), where HDAC activity is notably reduced, demonstrated that theophylline could restore HDAC activity. nih.gov For instance, theophylline (10⁻⁶ M and 10⁻⁵ M) induced a significant increase in HDAC activity in lysates from these cells. nih.govnih.gov This restoration of HDAC function is crucial as it can reverse the resistance to corticosteroids often observed in conditions like COPD. nih.gov By increasing HDAC activity, theophylline enhances the ability of corticosteroids to suppress inflammatory gene expression, suggesting a synergistic relationship. nih.govresearchgate.net

| Cell Type/Model | Key Finding | Concentration | Reference |

|---|---|---|---|

| Epithelial cells and Macrophages (in vitro/in vivo) | Enhances HDAC activity, available for corticosteroid recruitment. | Low therapeutic concentrations | nih.gov |

| Alveolar Macrophages (COPD patients) | Induced a sixfold increase in HDAC activity in cell lysates. | 10⁻⁵ M and 10⁻⁶ M | nih.gov |

| U937 cells and Alveolar Macrophages (Smokers) | Enhances HDAC1 and HDAC2 activity. | 10⁻⁶–10⁻⁵ M | nih.gov |

| A549 Lung Epithelial Cells | Concentration-dependent increase in HDAC activity. | Maximum at 10⁻⁵ M | nih.gov |

Molecular Basis for Suppression of Inflammatory Gene Expression

The enhancement of HDAC activity by theophylline provides the molecular basis for its ability to suppress the expression of multiple inflammatory genes. nih.govnih.gov Inflammatory conditions like asthma are characterized by the activation of pro-inflammatory transcription factors, which leads to the acetylation of histones and subsequent transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. researchgate.net

By activating HDACs, particularly HDAC2, theophylline facilitates the deacetylation of core histones. researchgate.net This process results in a more condensed chromatin structure at the promoter regions of inflammatory genes, making them inaccessible to the transcriptional machinery and thereby "switching off" their expression. nih.govresearchgate.net This mechanism has been shown to suppress the expression of key inflammatory proteins such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and various interleukins (e.g., IL-13). researchgate.netnih.gov The suppression of these genes reduces the recruitment and activation of inflammatory cells in the airways. nih.gov This action is distinct from and synergistic with corticosteroids, which recruit the now-potentiated HDAC activity to specific gene sites. nih.govresearchgate.net

Interactions with Phosphoinositide-3-kinase-delta (PI3Kδ) Pathway

Recent preclinical evidence suggests that theophylline's ability to restore HDAC2 activity, especially in states of oxidative stress like COPD, is mediated through its interaction with the phosphoinositide-3-kinase-delta (PI3Kδ) pathway. researchgate.netresearchgate.net Oxidative stress is known to activate PI3Kδ, which in turn can lead to the phosphorylation and subsequent inactivation and degradation of HDAC2. researchgate.net This PI3Kδ-mediated reduction in HDAC2 is a key factor in the development of corticosteroid resistance. researchgate.netresearchgate.net

Theophylline has been shown to inhibit the PI3Kδ pathway. researchgate.netresearchgate.net By blocking this pathway, theophylline prevents the downstream phosphorylation and inactivation of HDAC2, thus restoring its normal function and levels. researchgate.net This action effectively reverses the detrimental effects of oxidative stress on HDAC2 and re-establishes sensitivity to corticosteroids. researchgate.netresearchgate.net This specific inhibition of PI3Kδ is a critical component of theophylline's anti-inflammatory effects and distinguishes it from other general PDE inhibitors. researchgate.net

Modulation of Key Pro-inflammatory Transcription Factors, including Nuclear Factor-kappaB (NF-κB)

Theophylline has been demonstrated to modulate the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov

In preclinical studies, theophylline inhibits the activation of NF-κB in various cell types, including human monocytic cells (U-937), T-cell lines (Jurkat), peripheral blood mononuclear cells (PBMCs), and pulmonary epithelial cells (A549). nih.govnih.gov The mechanism of this inhibition involves preventing the degradation of the inhibitory protein IκBα. nih.govnih.gov Under normal conditions, IκBα binds to NF-κB in the cytoplasm, keeping it in an inactive state. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov Theophylline preserves the expression of IκBα, thus sequestering NF-κB in the cytoplasm and preventing it from activating inflammatory genes. nih.govnih.gov This suppression of NF-κB activation is a crucial upstream mechanism contributing to theophylline's broad anti-inflammatory effects. researchgate.net

Apoptosis Induction in Specific Inflammatory Cell Populations (e.g., Eosinophils, Neutrophils) in vitro

Theophylline has been shown to induce apoptosis, or programmed cell death, in key inflammatory cell populations, particularly eosinophils and neutrophils. nih.gov The prolonged survival of these granulocytes at sites of inflammation, often driven by cytokines like IL-5 and GM-CSF, is a hallmark of chronic inflammatory diseases. nih.govnih.gov

In vitro studies have demonstrated that theophylline can counteract the survival-prolonging effects of these cytokines and accelerate granulocyte apoptosis. nih.gov For example, aminophylline (B1665990) (a salt of theophylline) suppressed the IL-5-induced prolongation of eosinophil survival in a dose-dependent manner. nih.gov This effect was associated with morphological changes consistent with apoptosis and DNA fragmentation. nih.gov Similarly, theophylline has been shown to promote apoptosis in neutrophils. nih.gov This pro-apoptotic effect is significant because it leads to the clearance of inflammatory cells, thereby helping to resolve inflammation. This mechanism is thought to be independent of PDE inhibition. nih.gov

| Cell Type | Stimulus | Drug | Key Finding | Reference |

|---|---|---|---|---|

| Guinea Pig Eosinophils | IL-5 | Aminophylline (AM) | Suppressed IL-5 induced prolongation of eosinophil survival in a dose-dependent manner. | nih.gov |

| Guinea Pig Eosinophils | IL-5 (1 ng/ml) | AM (10⁻⁴ mol/L) | Almost completely abolished the survival effect of IL-5; induced morphological changes of apoptosis and DNA fragmentation. | nih.gov |

| Human Neutrophils | - | Theophylline | Promotes apoptosis in vitro. | nih.gov |

Investigation of Other Proposed Molecular Targets and Mechanistic Pathways

Inhibition of Poly [ADP-ribose] Polymerase 1 (PARP-1)

Another proposed molecular mechanism for theophylline is the inhibition of Poly [ADP-ribose] Polymerase 1 (PARP-1). nih.gov PARP-1 is a nuclear enzyme that becomes highly activated in response to oxidative DNA damage. nih.govnih.gov This hyperactivation can lead to a severe depletion of the cell's energy currency (NAD+ and ATP), precipitating an energy crisis and ultimately leading to cell death. nih.govnih.gov

In a study using human pulmonary epithelial cells, oxidative stress induced by hydrogen peroxide led to PARP-1 activation and a decrease in intracellular NAD+ levels. nih.gov Theophylline was found to prevent this NAD+ depletion in a dose-dependent manner. nih.gov Further experiments with purified human PARP-1 confirmed that theophylline acts as a competitive inhibitor of the enzyme. nih.gov By inhibiting PARP-1, theophylline may help preserve cellular energy pools under conditions of oxidative stress, providing another layer to its protective and anti-inflammatory effects in lung pathologies. nih.gov

Enhancement of Interleukin-10 Secretion

Interleukin-10 (IL-10) is a cytokine with potent anti-inflammatory properties, and its modulation presents a therapeutic target for inflammatory diseases. Preclinical studies have investigated the potential of theophylline and its analogues to influence IL-10 secretion. While research on the specific compound "Theophylline, 8-(2-hydroxyethylamino)-" is not available in the provided search results, studies on the parent compound, theophylline, indicate a potential for increased IL-10 release. This effect is thought to be potentially mediated through the inhibition of phosphodiesterase (PDE). mdpi.com

However, it is noteworthy that some studies have found that low-dose theophylline's anti-inflammatory effects in asthma may not be directly mediated by an increase in IL-10 production from alveolar macrophages. nih.gov Further research is required to elucidate the precise mechanisms and the specific role of 8-substituted analogues in modulating IL-10 secretion.

Table 1: Summary of Preclinical Findings on Theophylline and Interleukin-10 Secretion

| Compound | Finding | Potential Mechanism | Reference |

| Theophylline | May increase Interleukin-10 (IL-10) release. | Phosphodiesterase (PDE) inhibition. | mdpi.com |

| Low-Dose Theophylline | Anti-inflammatory effect in asthma may not be mediated by IL-10 production in alveolar macrophages. | Mechanisms remain to be fully determined. | nih.gov |

Impact on Diaphragmatic Muscle Contraction Mechanisms

Theophylline has been shown in preclinical and clinical settings to improve the contractility of the diaphragm, the primary muscle of respiration. nih.govnih.gov This effect is significant as it can enhance respiratory muscle strength and delay the onset of fatigue. nih.gov The proposed mechanisms for this action involve its role as a phosphodiesterase inhibitor and an adenosine receptor blocker. nih.gov

Investigations in isolated muscle preparations, as well as in animal models, have demonstrated that theophylline can enhance diaphragmatic contractility. nih.govnih.gov Furthermore, it has been observed to reverse and prevent diaphragmatic fatigue. nih.govnih.gov While these findings are established for theophylline, specific preclinical data on the impact of "Theophylline, 8-(2-hydroxyethylamino)-" on diaphragmatic muscle contraction mechanisms are not detailed in the provided search results. The structural modifications at the 8-position could potentially alter the compound's activity and interaction with molecular targets, warranting specific investigation.

Table 2: Preclinical Research on Theophylline's Effect on Diaphragmatic Muscle

| Observation | Model | Implication | Reference |

| Improved diaphragmatic contractility | Isolated muscle preparations, animal models | Enhanced respiratory muscle function | nih.govnih.gov |

| Reversal of diaphragmatic fatigue | Preclinical models | Potential to combat respiratory muscle weakness | nih.govnih.gov |

| Prevention of diaphragmatic fatigue | Prophylactic administration in preclinical models | May protect against the development of respiratory failure | nih.govnih.gov |

Structure Activity Relationship Sar Investigations of Theophylline and 8 2 Hydroxyethylamino Theophylline Derivatives

Influence of Xanthine (B1682287) Nucleus Substitutions on Biological Potency and Selectivity

The xanthine scaffold offers several positions for chemical substitution, each uniquely influencing the molecule's interaction with biological targets. The addition of methyl groups to the xanthine nucleus, such as in theophylline (B1681296) (1,3-dimethylxanthine), significantly enhances its affinity for adenosine (B11128) receptors compared to the unsubstituted xanthine. nih.gov Further modifications, particularly at the N1, N3, and C8 positions, have been systematically explored to develop derivatives with tailored pharmacological profiles, aiming for enhanced potency and selectivity toward specific adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) or PDE isoenzymes. nih.govnih.gov

Substitutions at the N1 and N3 positions of the xanthine ring are crucial for modulating potency at adenosine receptors and PDE enzymes. Research has shown that replacing the methyl groups of theophylline with longer alkyl chains, such as n-propyl groups, can significantly enhance binding affinity. researchgate.net For instance, 1,3-dipropylxanthine (B15781) is approximately 20-fold more potent than theophylline at the A₁ receptor and 5-fold more potent at the A₂ receptor. researchgate.net

Studies focusing on N3-alkyl-xanthine derivatives have demonstrated a positive correlation between the length of the alkyl chain and the inhibitory activity against cAMP-PDE. orientjchem.org An increase in the hydrophobicity of the xanthine molecule through longer N-alkyl chains appears to enhance biological activity, potentially by improving the permeability of the derivatives across cell membranes. nih.gov Specifically, butylxanthine was identified as a potent PDE inhibitor, with a clear correlation observed between increasing alkyl chain length and the inhibitory constant (Ki) for PDE. orientjchem.org However, this effect is not limitless; while N3-n-propyl substitution increases positive chronotropic activities, longer chains tend to diminish this effect. nih.gov

The pattern of substitution is also critical. Replacing only the 1-methyl group with an n-propyl, allyl, or propargyl substituent enhances potency at the A₂ receptor by 7- to 10-fold with little effect on A₁ receptor affinity, thereby increasing selectivity for the A₂ subtype. researchgate.net

| Compound | N1-Substituent | N3-Substituent | Relative Potency/Activity | Target |

|---|---|---|---|---|

| Theophylline | -CH₃ | -CH₃ | Baseline | A₁, A₂ Receptors |

| 1,3-Dipropylxanthine | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | ~20x > Theophylline | A₁ Receptor researchgate.net |

| 1,3-Dipropylxanthine | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | ~5x > Theophylline | A₂ Receptor researchgate.net |

| 3,7-Dimethyl-1-propylxanthine | -CH₂CH₂CH₃ | -CH₃ | ~10x > Caffeine (B1668208) | A₂ Receptor researchgate.net |

| Butylxanthine | -CH₃ | -(CH₂)₃CH₃ | Potent Inhibitor | cAMP-PDE orientjchem.org |

The C8 position of the xanthine nucleus is a primary site for modification to achieve high affinity and selectivity. The introduction of various substituents at this position can dramatically alter the pharmacological profile of the parent compound. nih.govresearchgate.net Studies have shown that 8-substituted derivatives can exhibit enhanced bronchodilator activity and potent antagonism at adenosine receptors. nih.govnih.gov For example, new theophylline derivatives with bromo and imidazolyl groups at the 8th position were found to be 6.5 times and 2.5 times more active as bronchodilators than theophylline, respectively. nih.gov This position is essential for the high-affinity interaction of theophylline with its targets, and modifications here can even shift selectivity toward different molecules. irb.hr

The stereochemistry of substituents at the C8 position is a critical factor in determining receptor affinity. When chiral centers are introduced at this position, enantiomers often display significant differences in potency. A study of 8-substituted 1,3-dipropylxanthines revealed that for enantiomeric pairs, the R enantiomers were consistently and significantly more potent as adenosine A₁ receptor antagonists than the corresponding S enantiomers. nih.gov For example, (R)-3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione was found to be a highly selective A₁ antagonist with an A₂/A₁ selectivity ratio of 153. nih.gov

| Compound | C8-Substituent | Configuration | A₁ Receptor Kᵢ (nM) | A₂/A₁ Selectivity Ratio |

|---|---|---|---|---|

| MDL 102,503 | -(1-methyl-2-phenylethyl) | R | 6.9 | - nih.gov |

| MDL 102,234 | -(1-phenylpropyl) | R | 23.2 | 153 nih.gov |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | -(3,5-dimethoxystyryl) | N/A | 24 (A₂ Receptor) | 110 dntb.gov.ua |

While specific pharmacological data on the 8-(2-hydroxyethylamino) substituent is not extensively detailed in the reviewed literature, the properties of related 8-(ω-aminoalkyl)theophyllines provide valuable insights. The synthesis of 8-(ω-aminoalkyl) derivatives of theophylline has been accomplished, demonstrating the chemical feasibility of introducing aminoalkyl chains at this position. These chains serve as functional handles for attaching other molecules, such as fluorescent labels for immunoassays.

The introduction of an amino group at the C8 position introduces a basic center and the potential for ionic interactions or hydrogen bonding within the receptor active site. The "2-hydroxyethylamino" moiety specifically adds a terminal hydroxyl (-OH) group. This group is expected to increase the hydrophilicity and water solubility of the derivative compared to a simple alkylamino substituent. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the binding pockets of adenosine receptors or phosphodiesterases, thereby influencing the compound's affinity and pharmacological profile.

Criticality of Substituents at Position 8 for Receptor Affinity and Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the context of theophylline derivatives, QSAR studies are employed to build predictive models that can guide the design of new ligands with improved potency and selectivity for adenosine receptors. researchgate.net These ligand-based methods are particularly valuable when the three-dimensional structure of the target receptor is not fully known. researchgate.net

3D-QSAR models and pharmacophore mapping are used to identify the key structural and chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a ligand to bind effectively to a receptor. researchgate.net By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated that represents the spatial arrangement of these crucial features. This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing scaffolds to optimize their interaction with the target. For adenosine receptor ligands, these models help rationalize the observed SAR and predict the activity of novel chemical entities.

Computational Chemistry Techniques in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the SAR of theophylline derivatives at an atomic level. These structure-based methods are used to predict and analyze the binding modes of ligands within the active site of their target proteins, such as adenosine receptors or phosphodiesterases.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For example, docking studies have been used to understand how novel quinazoline (B50416) derivatives bind to PDE7, with theophylline often used as a reference compound.

Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms in the ligand-receptor complex over time. MD simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding. This dynamic view helps to confirm stable interactions and provides a more accurate estimation of binding affinity, thereby guiding the rational design of more potent and selective inhibitors.

Preclinical Pharmacodynamics and Biological Activity Assessments of Theophylline and 8 Substituted Analogues in Vitro and in Animal Models

In vivo Pharmacodynamic Studies in Animal Models

Evaluation of Anti-inflammatory Efficacy in Experimentally Induced Lung Inflammation

The anti-inflammatory properties of theophylline (B1681296) and its derivatives have been substantiated in various preclinical models of lung inflammation. Studies utilize animal models that mimic the pathological features of human inflammatory lung diseases, such as acute respiratory distress syndrome (ARDS) or chronic obstructive pulmonary disease (COPD), often induced by agents like lipopolysaccharide (LPS) or through procedures like saline lung lavage. nih.govnih.govthoracic.org These models are characterized by key inflammatory events, including the influx of neutrophils into the lung, the release of pro-inflammatory cytokines, and evidence of oxidative stress. nih.govthoracic.org

In a notable study using a rabbit model of ARDS induced by saline lung lavage, the administration of aminophylline (B1665990), a salt of theophylline, demonstrated significant anti-inflammatory effects. nih.gov Treatment with aminophylline led to a marked decrease in the levels of multiple pro-inflammatory cytokines within the lung tissue compared to the untreated ARDS group. nih.gov Furthermore, the therapy effectively reduced markers of oxidative damage. nih.gov

Similarly, in a guinea pig model designed to simulate chronic inflammatory lung injury through repeated exposure to LPS, theophylline treatment was shown to ameliorate some of the induced pathological changes. nih.gov The repetitive LPS exposure resulted in a significant influx of inflammatory cells, histological changes like the accumulation of inflammatory cells in the lung parenchyma, and airway hyperreactivity. nih.gov Treatment with theophylline improved the airway injury and the associated hyperreactivity, suggesting a beneficial effect on chronic airway inflammation. nih.gov

The primary mechanism for these anti-inflammatory effects is attributed to the inhibition of phosphodiesterase (PDE) enzymes. medchemexpress.com This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn helps to relax smooth muscle and reduce inflammatory responses. medchemexpress.com

Table 1: Effect of Aminophylline on Inflammatory Cytokines in Rabbit Lung Tissue

| Cytokine | ARDS Group (Untreated) | ARDS + Aminophylline Group | Result |

|---|---|---|---|

| TNF-α | Elevated | Decreased | Significant Reduction |

| IL-1β | Elevated | Decreased | Significant Reduction |

| IL-6 | Elevated | Decreased | Significant Reduction |

| IL-8 | Elevated | Decreased | Significant Reduction |

| IL-13 | Elevated | Decreased | Significant Reduction |

| IL-18 | Elevated | Decreased | Significant Reduction |

Table 2: Effect of Aminophylline on Oxidative Stress Markers in Rabbit Lung Tissue

| Biomarker | ARDS Group (Untreated) | ARDS + Aminophylline Group | Result |

|---|---|---|---|

| 3-nitrotyrosine (B3424624) (3NT) - Protein Oxidation | Significantly Increased | Decreased | Reduction in Protein Damage |

| TBARS - Lipid Peroxidation | Significantly Increased | Decreased | Reduction in Lipid Damage |

| Total Antioxidant Capacity (TAC) | - | Significantly Increased | Enhancement of Antioxidant Defense |

Data derived from a study on aminophylline in an animal model of ARDS. nih.gov

Biomarker Analysis for Exposure-Response Relationships in Preclinical Species

Biomarker analysis in preclinical studies is essential for establishing a relationship between drug exposure and the desired pharmacodynamic response. In the context of experimentally induced lung inflammation, this involves measuring specific molecules that indicate the presence and severity of inflammation and tissue injury, and observing their modulation following treatment. nih.gov

In the rabbit ARDS model, several biomarkers were utilized to assess the response to aminophylline treatment. nih.gov The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) served as direct markers of the inflammatory cascade. nih.gov A clear exposure-response relationship was observed, where the administration of aminophylline resulted in a significant reduction of these cytokines in lung tissue, correlating drug presence with an anti-inflammatory effect. nih.gov

Markers of oxidative stress, such as 3-nitrotyrosine (3NT) for protein oxidation and thiobarbituric acid reactive substances (TBARS) for lipid peroxidation, were also key biomarkers. nih.gov The elevated levels of these markers in the untreated ARDS group indicated significant oxidative damage, while their reduction in the aminophylline-treated group demonstrated a protective effect of the drug. nih.gov Conversely, the total antioxidant capacity (TAC) was increased by aminophylline therapy, providing further evidence of a positive biological response to the drug. nih.gov

Furthermore, markers of lung tissue injury were evaluated. These included the receptor for advanced glycation end products (RAGE), indicating epithelial damage, and sphingosine (B13886) 1-phosphate (S1P), a marker for endothelial injury. nih.gov Aminophylline therapy successfully decreased the levels of these injury markers, linking drug exposure to the preservation of alveolar-capillary barrier integrity. nih.gov The collective analysis of these inflammatory, oxidative stress, and tissue injury biomarkers confirms a direct relationship between the administration of the theophylline derivative and the alleviation of lung injury in this preclinical model. nih.gov

Assessment of Systemic Pharmacodynamic Effects Beyond Respiratory System in Animal Studies

While the primary therapeutic target of theophylline and its analogues is the respiratory system, their systemic administration can lead to pharmacodynamic effects in other organ systems. These effects are primarily linked to their mechanisms of action, including PDE inhibition and antagonism of adenosine receptors, which are not confined to the lungs.

Preclinical studies in various animal species have documented these systemic effects. In dogs, theophylline can cause central nervous system (CNS) stimulation, which may manifest as agitation, excitement, or increased activity. nih.gov Mild cardiac stimulation is another known effect, potentially leading to sinus tachycardia. nih.gov Methylxanthines as a class are also recognized for having a diuretic action, and polyuria (increased urination) has been reported as a possible adverse effect in dogs treated with theophylline. nih.gov

However, research on specific 8-substituted analogues like 8-(2-hydroxyethylamino)-theophylline (Etofylline) suggests a potentially different systemic profile. A study on beta-hydroxyethyltheophylline, a closely related compound, found that it was a very weak inhibitor of phosphodiesterase activity and possessed an even lower affinity for A1- and A2-adenosine receptors compared to other xanthines. nih.gov This weak interaction with systemic targets suggests that such derivatives may have fewer and milder systemic effects than the parent theophylline compound. nih.gov This is supported by safety pharmacology studies on a derivative of etofylline (B1671713), which did not reveal any significant functional influences on major organs and organ systems, indicating a favorable systemic safety profile. nih.gov

Advanced Analytical Methodologies for Research on Theophylline and Its Derivatives

Chromatographic Techniques for Quantitative Determination

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For theophylline (B1681296) and its derivatives, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) stands out as a widely adopted method for the analysis of theophylline and its related compounds due to its sensitivity, accuracy, and versatility. nih.gov Reversed-phase HPLC is commonly the preferred mode of separation. uobasrah.edu.iqnih.gov

A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like sodium acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). uobasrah.edu.iqoup.comrjptonline.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of theophylline from other components. nih.gov Detection is most commonly achieved using an ultraviolet (UV) detector, with wavelengths typically set between 272 nm and 280 nm, corresponding to the absorption maxima of theophylline. uobasrah.edu.iqnih.govnih.gov The retention time for theophylline under such conditions is generally short, often under 10 minutes, allowing for rapid analysis. nih.govuobasrah.edu.iq

For enhanced specificity and sensitivity, particularly in complex biological matrices, HPLC can be coupled with mass spectrometry (MS). nih.gov This combination, known as LC-MS, allows for the monitoring of the transition from a protonated molecular ion to a specific product ion, providing excellent selectivity. nih.gov The use of positive ion electrospray ionization is common for the analysis of theophylline. nih.gov

The performance of HPLC methods is rigorously validated to ensure reliability. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). uobasrah.edu.iq For instance, a validated RP-HPLC method for theophylline demonstrated linearity in the 5-25 mg/L range with a correlation coefficient (R²) of 0.9998. The LOD and LOQ for this method were found to be 0.99 µg/mL and 3 µg/mL, respectively. uobasrah.edu.iq

Below is an interactive data table summarizing typical parameters for HPLC analysis of theophylline:

Table 1: Representative HPLC Parameters for Theophylline Analysis| Parameter | Value/Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Zorbax-SCX-C18, 5 µm, 250 mm x 4.6 mm) | uobasrah.edu.iq |

| Mobile Phase | Acetonitrile and Methanol (B129727) with 0.1% Orthophosphoric acid (50:50 v/v) | uobasrah.edu.iq |

| Flow Rate | 1 mL/min | uobasrah.edu.iq |

| Detection | UV at 280 nm | uobasrah.edu.iq |

| Retention Time | Approximately 3.75 min | uobasrah.edu.iq |

| Linearity Range | 5-25 mg/L | uobasrah.edu.iq |

| Correlation Coefficient (R²) | 0.9998 | uobasrah.edu.iq |

| LOD | 0.99 µg/mL | uobasrah.edu.iq |

| LOQ | 3 µg/mL | uobasrah.edu.iq |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantitative determination of theophylline and its derivatives. asianpubs.orgualberta.ca This technique involves spotting the sample on a pre-coated silica (B1680970) gel 60F254 plate, which acts as the stationary phase. asianpubs.orgakjournals.com

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A commonly used mobile phase for the simultaneous estimation of etofylline (B1671713) and theophylline is a mixture of toluene, isopropyl alcohol, and acetic acid (12:12:1 v/v/v). asianpubs.org After development, the separated spots are visualized under UV light and quantified using a densitometer. asianpubs.orgakjournals.com The detection wavelength is typically set around 261 nm. asianpubs.org

The method's validity is established through parameters like linearity, accuracy, precision, and specificity. asianpubs.org For a mixture of etofylline and theophylline, the calibration curve was found to be linear between 200 to 400 ng/spot for etofylline and 60-80 ng/spot for theophylline. asianpubs.org The respective regression coefficients were 0.9997 and 0.9994. asianpubs.org The limit of detection for theophylline in this HPTLC method was 30 ng/spot, with a limit of quantification of 60 ng/spot. asianpubs.org

The following interactive data table provides an overview of typical HPTLC parameters:

Table 2: HPTLC Parameters for Theophylline and Etophylline Analysis| Parameter | Value/Description | Source(s) |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60F254 aluminum sheets | asianpubs.org |

| Mobile Phase | Toluene:Isopropyl alcohol:Acetic acid (12:12:1 v/v/v) | asianpubs.org |

| Detection Wavelength | 261 nm | asianpubs.org |

| Rf Value (Theophylline) | 0.75 ± 0.03 | asianpubs.org |

| Linearity Range (Theophylline) | 60-80 ng/spot | asianpubs.org |

| Regression Coefficient (Theophylline) | 0.9994 | asianpubs.org |

| LOD (Theophylline) | 30 ng/spot | asianpubs.org |

| LOQ (Theophylline) | 60 ng/spot | asianpubs.org |

Gas Chromatography (GC) is another powerful technique for the analysis of theophylline and its derivatives, although it often requires a derivatization step to increase the volatility and thermal stability of these polar compounds. nih.govresearchgate.net Theophylline and its hydroxyethylamino derivative contain functional groups that can lead to poor peak shape and adsorption in the GC system if not modified. researchgate.net

Derivatization chemically alters the analyte to a form more suitable for GC analysis. jfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. gcms.cz For theophylline and its metabolites, a common approach is N-propylation using n-propyl iodide. nih.gov This process converts the polar N-H groups to less polar N-propyl groups, enhancing their volatility. nih.gov

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., a 3% methylsilicone-phenylsilicone column) and a mass spectrometer (MS) for detection. nih.gov GC-MS provides high sensitivity and specificity, allowing for the quantitation of theophylline and its metabolites in complex biological fluids. nih.gov Selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring specific ion fragments characteristic of the derivatized analytes. nih.gov

A GC-MS method for theophylline and its metabolites reported a total analysis time of 12 minutes with detection limits ranging from 500 pg to 10 ng, depending on the metabolite. nih.gov The coefficient of variation for this method was less than 5%, indicating good precision. nih.gov

Spectroscopic Characterization Methods in Compound Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of compounds like theophylline and its derivatives. These techniques provide detailed information about the molecular structure and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of theophylline. nih.gov Theophylline exhibits a characteristic UV absorption spectrum, with a maximum absorbance (λmax) typically observed around 272-275 nm. nih.govresearchgate.net The exact λmax can be influenced by the solvent and pH of the solution. nih.govsielc.com

This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at its λmax and comparing it to a calibration curve prepared with standards of known concentrations, the concentration of theophylline in the sample can be determined. nih.gov

UV-Vis spectrophotometry can also be used in combination with multivariate calibration methods, such as partial least-squares (PLS-1) and principal component regression (PCR), for the simultaneous determination of theophylline and other compounds in a mixture, even with significant spectral overlap. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for confirming the structure of compounds like theophylline. researchgate.net The FTIR spectrum of theophylline shows characteristic absorption bands corresponding to the vibrations of its various chemical bonds. researchgate.net

Key characteristic peaks in the FTIR spectrum of theophylline include:

N-H stretching: A band around 3120 cm⁻¹. researchgate.net

C=O stretching (amide I): Two distinct bands around 1716 cm⁻¹ and 1668 cm⁻¹. researchgate.net

N-H bending (amide II): A band around 1566 cm⁻¹. researchgate.net

N-H wagging: A band around 742 cm⁻¹. researchgate.net

The presence of a 2-hydroxyethylamino group at the 8-position of the theophylline core in "Theophylline, 8-(2-hydroxyethylamino)-" would introduce additional characteristic bands in the FTIR spectrum. These would include O-H stretching (a broad band around 3300-3500 cm⁻¹) and C-N stretching vibrations. Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopic imaging can also be used to analyze the transformation of crystal structures during dissolution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including theophylline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For "Theophylline, 8-(2-hydroxyethylamino)-", both ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for confirming its identity and purity.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the structure of "Theophylline, 8-(2-hydroxyethylamino)-", distinct signals are expected for the protons of the theophylline core and the 8-(2-hydroxyethylamino) substituent. Key expected signals include those for the two N-methyl groups of the theophylline ring, the C-H proton on the imidazole (B134444) ring, and the methylene (B1212753) (-CH₂) protons of the hydroxyethylamino group. chemicalbook.com The chemical shifts of the methylene protons will be influenced by the adjacent amino and hydroxyl groups.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for "Theophylline, 8-(2-hydroxyethylamino)-" would show characteristic signals for the carbonyl carbons (C2 and C6), the carbons of the purine (B94841) ring system, the N-methyl carbons, and the two carbons of the hydroxyethylamino side chain. chemicalbook.com The chemical shifts provide a unique fingerprint of the carbon skeleton, which is crucial for structural confirmation. nih.govresearchgate.net

The following table summarizes the anticipated chemical shifts for "Theophylline, 8-(2-hydroxyethylamino)-", based on data for theophylline and related structures.

| Assignment | ¹H-NMR Expected Chemical Shift (ppm) | ¹³C-NMR Expected Chemical Shift (ppm) |

| N¹-CH₃ | ~3.2 - 3.4 | ~28 |

| N³-CH₃ | ~3.4 - 3.6 | ~30 |

| C⁶=O | - | ~151 |

| C²=O | - | ~155 |

| C⁴ | - | ~148 |

| C⁵ | - | ~107 |

| C⁸ | - | ~150-155 |

| N⁹-CH₂- | ~3.8 - 4.0 | ~45-50 |

| -CH₂-OH | ~3.6 - 3.8 | ~58-62 |

| N⁷-H / N⁹-H | Variable | - |

| -OH | Variable | - |

| C¹⁰=N | - | ~141 |

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.

Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the comprehensive profiling of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful and widely used technique for the analysis of theophylline and its derivatives in various matrices, including biological fluids. elsevierpure.comresearchgate.nettandfonline.com

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection power of Mass Spectrometry (MS). researchgate.net This combination allows for the effective separation, identification, and quantification of target compounds, even at very low concentrations. nih.gov

For the analysis of xanthine (B1682287) derivatives, reversed-phase HPLC is commonly employed, typically using a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) acetate buffer) and an organic solvent (such as methanol or acetonitrile), which is optimized to achieve the best separation of the target analytes. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used to generate ions from the theophylline derivatives. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural data through fragmentation patterns. nih.govresearchgate.net LC-MS/MS significantly enhances selectivity and sensitivity, making it ideal for pharmacokinetic studies and the analysis of metabolites in complex biological samples. nih.gov

| Parameter | Typical Conditions for Theophylline Analysis |

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (e.g., 50 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol/Acetonitrile and Ammonium Acetate/Formic Acid buffer researchgate.netmdpi.com |

| Elution Mode | Isocratic or Gradient |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |

| Mass Analyzer | Quadrupole, Triple Quadrupole (QqQ), Time-of-Flight (TOF) |

| Detection Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for MS/MS nih.gov |

Sample Preparation and Extraction Methodologies for Research Matrices (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPE))

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. For research involving "Theophylline, 8-(2-hydroxyethylamino)-" in complex matrices like plasma, urine, or serum, several extraction methodologies are commonly used. phenomenex.com

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation technique that has become increasingly popular, often replacing LLE. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. For theophylline and its derivatives, reversed-phase sorbents like C18 are frequently used. nih.gov SPE offers advantages such as high recovery, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.comlibretexts.org The analyte partitions into the organic phase, leaving water-soluble interferences behind. phenomenex.com For theophylline, a common LLE procedure involves using a mixture of chloroform (B151607) and isopropanol (B130326) as the extraction solvent. nih.gov While effective, LLE can be labor-intensive and may use large volumes of organic solvents. chromatographyonline.com

Protein Precipitation (PPE): For biological samples with high protein content, such as plasma or serum, PPE is a rapid and straightforward method to remove proteins that can interfere with analysis. oup.com This is typically achieved by adding an organic solvent (e.g., acetonitrile) or a salt solution (e.g., zinc sulfate) to the sample, which causes the proteins to denature and precipitate. oup.comnih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected or further purified.

| Technique | Principle | Advantages | Disadvantages | Application for Theophylline |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High selectivity and recovery, low solvent use, can be automated. sigmaaldrich.com | Can be more expensive than LLE, method development may be required. | Widely used for cleaning up plasma and urine samples using C18 cartridges. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, inexpensive, and versatile. phenomenex.com | Labor-intensive, uses large solvent volumes, emulsion formation can occur. | Extraction from biological fluids using solvents like chloroform/isopropanol. nih.gov |

| Protein Precipitation (PPE) | Proteins are precipitated out of solution using a solvent or salt. | Fast, simple, and inexpensive. | Non-selective (co-precipitation of other components can occur), may lead to ion suppression in MS. | Rapid removal of proteins from plasma or serum samples prior to HPLC analysis. oup.com |

Method Validation Parameters for Research Assay Development (Linearity, Precision, Accuracy, Specificity, Robustness)

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. ajpsonline.com For research assays involving "Theophylline, 8-(2-hydroxyethylamino)-", validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). biotech-spain.comich.org The key parameters are linearity, precision, accuracy, specificity, and robustness.

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.com A calibration curve is generated by analyzing standards at several concentration levels, and the relationship is typically assessed by the correlation coefficient (R²), which should ideally be close to 1.0. uobasrah.edu.iq

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. biotech-spain.com

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment. biotech-spain.com Precision is typically expressed as the percent relative standard deviation (%RSD). semanticscholar.org

Accuracy: Accuracy refers to the closeness of the mean test result to the true or accepted reference value. biotech-spain.com It is often determined by analyzing samples spiked with a known amount of the analyte (recovery studies) and is expressed as the percentage recovery. semanticscholar.org For bioanalytical methods, accuracy is assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). karger.com

Specificity (or Selectivity): This is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks. japsonline.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Examples of variations include changes in mobile phase composition, pH, or column temperature.

| Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods |

| Linearity | The ability to produce results proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.99 uobasrah.edu.iq |

| Precision | Closeness of repeated measurements. | %RSD ≤ 15% (≤ 20% at LLOQ) europa.eu |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal value (±20% at LLOQ) europa.eu |

| Specificity | Ability to measure only the intended analyte. | No significant interference at the retention time of the analyte. japsonline.com |

| Robustness | Resistance to small, deliberate changes in method parameters. | System suitability parameters should remain within acceptable limits. ich.org |

Drug Design and Translational Research Applications Utilizing 8 2 Hydroxyethylamino Theophylline Frameworks

Design and Synthesis of Novel Selective Adenosine (B11128) Receptor Ligands

A primary mechanism of action for theophylline (B1681296) and its analogs is the antagonism of adenosine receptors. nih.govnih.gov Adenosine is a crucial endogenous nucleoside that modulates numerous physiological processes through four receptor subtypes: A1, A2A, A2B, and A3. nih.govnih.gov The development of ligands that can selectively target these subtypes is a key objective in modern drug design. clinpgx.org The xanthine (B1682287) scaffold has been instrumental in this endeavor, with modifications, particularly at the 8-position, yielding compounds with significant potency and selectivity. nih.govresearchgate.net

The quest for adenosine receptor antagonists with improved pharmacological profiles has led researchers to focus on modifying the theophylline molecule. ontosight.ai While early derivatives like 8-phenyltheophylline (B1204217) demonstrated potent antagonism, they often lacked selectivity between receptor subtypes. nih.gov A significant breakthrough has been the introduction of various substituents at the 8-position of the xanthine core. nih.gov

Research has shown that 8-substituted xanthine derivatives can act as selective adenosine antagonists, particularly for the A2B receptor, making them promising candidates as potent anti-inflammatory agents for asthma treatment. nih.gov For instance, the introduction of a heterocyclic group at this position has been a successful strategy for identifying potent and selective A1 or A2B adenosine receptor antagonists. nih.gov This approach has yielded compounds with high affinity for the A2B receptor, which is implicated in pathological processes like inflammation and cancer. nih.gov

The table below summarizes the binding affinities of selected novel xanthine derivatives for human adenosine receptor subtypes, illustrating the high affinity and selectivity achievable through structural modification.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Fluorinated Derivative 5 | >1000 | 126 ± 12 | 9.97 ± 0.86 | 179 ± 25 |

| Fluorinated Derivative 6 | >1000 | 185 ± 20 | 12.3 ± 3.6 | 137 ± 15 |

| Data sourced from studies on novel fluorinated xanthine derivatives. nih.gov |

These findings underscore the potential of designing 8-substituted theophylline analogs with finely tuned selectivity, paving the way for targeted therapies with potentially fewer side effects than non-selective antagonists like theophylline itself. nih.gov

The xanthine core (3,7-dihydro-1H-purine-2,6-dione) is a privileged scaffold in medicinal chemistry. nih.gov Its inherent drug-like properties and the ability to modify it at multiple positions have made it a foundation for developing a wide array of therapeutic agents. nih.govresearchgate.net Researchers have extensively manipulated this core structure to develop lead compounds for diverse therapeutic areas. nih.gov

Modifications are not limited to the 8-position. For example, complex substituents at the 7-position have been explored to alter pharmacokinetic and pharmacodynamic properties. ontosight.ai The systematic modification at positions 1, 3, and 8 of the xanthine scaffold has been a particularly fruitful strategy, enabling the development of potent and selective A2B receptor ligands. The versatility of this scaffold continues to inspire the synthesis of new derivatives aimed at improving therapeutic efficacy and reducing side effects. ontosight.ainih.gov

Targeting Specific Phosphodiesterase Isoforms for Refined Therapeutic Interventions

Beyond adenosine receptor antagonism, a key mechanism of action for theophylline is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govmdpi.com These enzymes are responsible for the breakdown of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com By inhibiting PDEs, theophylline increases intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation. nih.gov

Theophylline itself is a non-selective PDE inhibitor. mdpi.com However, research has revealed multiple PDE isoenzymes, with types III and IV being particularly relevant in inflammatory cells. nih.gov This has opened the door to developing derivatives that selectively target specific PDE isoforms, which could offer a more refined therapeutic approach with fewer side effects. nih.gov The anti-inflammatory effects of theophylline are thought to be at least partially mediated by the inhibition of PDE, particularly the type IV isoenzyme, in inflammatory cells like T-lymphocytes, eosinophils, and macrophages. nih.gov Therefore, the development of selective PDE4 inhibitors based on the xanthine framework is an active area of research for treating inflammatory conditions like asthma and COPD. mdpi.com

Discovery and Development of Anti-inflammatory and Immunomodulatory Drug Candidates

Theophylline possesses significant anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic value in chronic inflammatory airway diseases. farmaciajournal.commdpi.comnih.gov These effects are often observed at concentrations lower than those required for bronchodilation and are a major focus in the development of new 8-substituted derivatives. oatext.com

The anti-inflammatory actions of theophylline are multifaceted. It has been shown to modulate the production of various cytokines, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory ones. nih.gov Specifically, theophylline can inhibit the synthesis of interferon-gamma and TNF-alpha while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov In patients with COPD, treatment with low-dose theophylline has been found to significantly reduce the total inflammatory cell count and the number of neutrophils in induced sputum. nih.gov

Furthermore, theophylline exerts immunomodulatory effects, particularly on T-lymphocytes, which are central to the chronic inflammation seen in asthma. mdpi.comnih.gov It has a stimulatory effect on suppressor (CD8+) T-lymphocytes, which may help control chronic airway inflammation. mdpi.com Another critical mechanism is the activation of histone deacetylase-2 (HDAC2), an enzyme that is recruited by corticosteroids to switch off inflammatory gene expression. mdpi.com By activating HDACs, theophylline can enhance the anti-inflammatory effects of corticosteroids and even reverse corticosteroid resistance, a significant problem in severe asthma and COPD. mdpi.com The development of 8-substituted derivatives aims to enhance these specific anti-inflammatory and immunomodulatory actions while minimizing side effects. nih.gov

Integration of Computational Drug Discovery Techniques

Modern drug discovery heavily relies on computational methods to accelerate the process of identifying and optimizing new drug candidates. beilstein-journals.org These techniques, including molecular modeling, quantitative structure-activity relationships (QSAR), virtual screening, and molecular docking, are being increasingly applied to the development of 8-substituted theophylline derivatives. nih.govdrugbank.com

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. pharmacophorejournal.com For theophylline-based compounds, QSAR models can identify key molecular descriptors that influence their inhibitory activity, providing a roadmap for designing new analogs with improved potency. nih.gov These models help in understanding which structural modifications are likely to lead to a desirable biological outcome. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. beilstein-journals.org For theophylline derivatives, docking studies are used to understand their binding modes within the active sites of adenosine receptors or phosphodiesterases. nih.govdrugbank.com This provides insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity and selectivity, thereby guiding the rational design of more potent and selective molecules. nih.govdrugbank.com

Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By applying filters based on structural and chemical properties, virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The integration of these computational tools provides a powerful "virtual shortcut" in the drug discovery pipeline, enabling the rational design and optimization of novel 8-(2-hydroxyethylamino)theophylline frameworks with enhanced therapeutic potential. beilstein-journals.orgnih.gov

Future Research Trajectories for 8-Substituted Theophylline Derivatives in Preclinical Drug Discovery

The field of 8-substituted theophylline derivatives continues to hold significant promise for future therapeutic advancements. While substantial progress has been made, further research is essential to fully realize the potential of these compounds. ontosight.aiontosight.ai

Future research will likely focus on several key areas:

Enhanced Selectivity and Potency: Continued exploration of novel substitutions at the 8-position and other sites on the xanthine scaffold to develop ligands with even greater selectivity for specific adenosine receptor subtypes (e.g., A2B) and PDE isoforms. nih.govnih.gov

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of promising new derivatives are crucial to ensure they have suitable properties for clinical development. ontosight.aiontosight.ai

Broadening Therapeutic Applications: Investigating the potential of these derivatives in other therapeutic areas where adenosine receptor modulation and anti-inflammatory effects are relevant, such as neurodegenerative diseases, cancer, and cardiovascular disorders. ontosight.ainih.govbiointerfaceresearch.com

Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to assess their safety and efficacy in humans is the ultimate goal. ontosight.ai

Continuous innovation in the development of theophylline derivatives is critical for improving healthcare outcomes, especially for chronic conditions like asthma and COPD. ontosight.ai The collaboration between medicinal chemists, pharmacologists, and clinicians will be essential for translating the preclinical potential of these compounds into effective new therapies. ontosight.ai

Q & A

Q. What experimental techniques are recommended for confirming the structural integrity of 8-(2-hydroxyethylamino)theophylline derivatives during synthesis?

To confirm structural integrity, researchers should employ a combination of elemental analysis (to verify purity and stoichiometry), infrared (IR) spectroscopy (to identify functional groups like hydroxyl and amino groups), and liquid chromatography-mass spectrometry (LC-MS) (for molecular weight validation and fragmentation pattern analysis). For example, IR spectroscopy can detect characteristic peaks for the xanthine core and hydroxyethylamino substituents, while LC-MS provides high-resolution mass data to confirm molecular ion peaks .

Q. What are the optimal solvent and reaction conditions for synthesizing salts of 8-(2-hydroxyethylamino)theophylline derivatives?

Studies indicate that aqueous media are optimal for neutralization reactions to form salts with organic/inorganic bases. For instance, using sodium hydroxide or triethylamine in water at pH 7–8 yields stable salts. Solvent choice (e.g., ethanol or methanol) for subsequent recrystallization ensures high purity. Temperature control (20–25°C) minimizes side reactions, such as hydrolysis of the xanthine ring .

Q. How can researchers assess the adenosine receptor binding affinity of 8-(2-hydroxyethylamino)theophylline derivatives?

Radioligand binding assays with cloned human adenosine receptors (A1 and A2a) are critical. Use tritiated ligands like [³H]DPCPX for A1 and [³H]ZM241385 for A2a receptors. Competitive binding experiments at varying concentrations (10<sup>−12</sup>–10<sup>−4</sup> M) determine IC50 values. For example, derivatives with 8-(aminoethoxyphenyl) substitutions showed ~1,000-fold selectivity for A2a over A1 receptors, suggesting therapeutic potential in asthma management .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations predict the binding stability of 8-(2-hydroxyethylamino)theophylline derivatives to adenosine receptors?

MD simulations using OPLS-AA force fields (e.g., via LigParGen) can model ligand-receptor interactions. Key parameters include binding free energy (calculated via MM-PBSA) and trajectory analysis (to assess conformational stability). For instance, simulations of ZINC00003118440 (a theophylline derivative) revealed persistent binding to adenosine receptors, with minimal deviation from the active site over 100-ns trajectories, correlating with experimental affinity data .

Q. What methodologies resolve contradictions between experimental and computational hydration free energy values for theophylline derivatives?

Discrepancies arise from approximations in solvent models (e.g., implicit vs. explicit water). To reconcile differences, use experimental hydration free energy (e.g., −14.21 kcal/mol for 1-(2-hydroxyethylamino)-9,10-anthraquinone) as a benchmark. Refine computational models by adjusting partial charges (via RESP fitting) and van der Waals parameters . Statistical tools like Bland-Altman plots can quantify systematic errors between methods .

Q. How can researchers optimize the therapeutic index of 8-(2-hydroxyethylamino)theophylline derivatives while minimizing toxicity?

Adopt a structure-activity relationship (SAR) approach:

- Modify substituents : Replace the 8-hydroxyethylamino group with bulkier alkyl chains to enhance A2a selectivity.

- Assess metabolic stability : Use hepatic microsome assays to identify metabolites prone to CYP450 oxidation.

- Toxicity screening : Employ in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in silico toxicity prediction tools (e.g., ProTox-II) to flag hepatotoxic or mutagenic derivatives .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies of theophylline derivatives?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/ED50. For neonatal studies (e.g., preterm infants with gestational weeks 26–38), apply population pharmacokinetic modeling (NONMEM) to account for developmental variability in drug clearance. Bayesian hierarchical models can integrate sparse data from small cohorts, improving dose individualization .

Data Presentation and Ethical Considerations

Q. How should researchers present conflicting data on receptor selectivity in publications?

- Visualization : Use Schild regression plots to compare A1 vs. A2a receptor antagonism.

- Statistical clarity : Report p-values and confidence intervals for binding affinity ratios.

- Contextualize contradictions : Discuss factors like assay conditions (e.g., ionic strength) or species differences (human vs. rodent receptors) that may skew selectivity .

Q. What ethical guidelines apply to in vivo studies of 8-(2-hydroxyethylamino)theophylline derivatives?

Follow ARRIVE 2.0 guidelines for animal research:

- Justify sample sizes via power analysis .

- Disclose euthanasia methods (e.g., CO2 asphyxiation) and analgesia protocols .

- Obtain approval from institutional IACUC/ethics boards and cite relevant ethical codes (e.g., NIH Office of Laboratory Animal Welfare) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.